molecular formula C14H14N2O4S B2866269 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide CAS No. 955811-62-8

2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2866269
CAS No.: 955811-62-8
M. Wt: 306.34
InChI Key: UDISCZCTFGDJRH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics . The compound this compound is of particular interest due to its potential biological activities and its role in various chemical reactions.

Scientific Research Applications

2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide
  • 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide
  • 2-(2,5-Dimethoxybenzamido)thiophene-2-carboxamide

Uniqueness

2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern on the benzamido group, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 5 positions of the benzamido moiety can enhance its electron-donating properties, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2-[(2,5-dimethoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-19-8-3-4-11(20-2)10(7-8)13(18)16-14-9(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDISCZCTFGDJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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